molecular formula C14H9F2N3O B4707008 1-(2,3-difluoro-4-methylbenzoyl)-1H-1,2,3-benzotriazole

1-(2,3-difluoro-4-methylbenzoyl)-1H-1,2,3-benzotriazole

Cat. No. B4707008
M. Wt: 273.24 g/mol
InChI Key: ZMJDISJNNGGANT-UHFFFAOYSA-N
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Description

1-(2,3-difluoro-4-methylbenzoyl)-1H-1,2,3-benzotriazole (DFMBT) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFMBT belongs to the class of benzotriazole derivatives and is widely used in the field of organic synthesis, photostabilization, and as a corrosion inhibitor.

Mechanism of Action

1-(2,3-difluoro-4-methylbenzoyl)-1H-1,2,3-benzotriazole acts as a photostabilizer by absorbing UV radiation and converting it into heat energy, which is dissipated into the surrounding environment. As a corrosion inhibitor, this compound forms a protective layer on the metal surface, which prevents the metal from coming into contact with the corrosive environment. In organic synthesis, this compound acts as a strong nucleophile, which reacts with electrophiles to form new compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported that this compound exhibits low toxicity and is not mutagenic or carcinogenic. This compound has also been shown to have low acute toxicity in animal studies.

Advantages and Limitations for Lab Experiments

1-(2,3-difluoro-4-methylbenzoyl)-1H-1,2,3-benzotriazole has several advantages for lab experiments, including its high purity, stability, and ease of handling. However, this compound has some limitations, such as its high cost and limited solubility in some solvents.

Future Directions

There are several future directions for research on 1-(2,3-difluoro-4-methylbenzoyl)-1H-1,2,3-benzotriazole. One area of interest is the development of new photostabilizers and corrosion inhibitors based on this compound. Another area of interest is the synthesis of new organic compounds using this compound as a reagent. Additionally, further research is needed to understand the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been widely used in the field of organic synthesis, photostabilization, and as a corrosion inhibitor. Although there is limited research on the biochemical and physiological effects of this compound, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This compound has several advantages for lab experiments, including its high purity, stability, and ease of handling. However, this compound has some limitations, such as its high cost and limited solubility in some solvents. There are several future directions for research on this compound, including the development of new photostabilizers and corrosion inhibitors based on this compound and the synthesis of new organic compounds using this compound as a reagent.

Scientific Research Applications

1-(2,3-difluoro-4-methylbenzoyl)-1H-1,2,3-benzotriazole has been extensively used in scientific research due to its unique properties. It is used as a photostabilizer in the polymer industry to prevent the degradation of polymers by UV radiation. This compound has also been used as a corrosion inhibitor in the metal industry to prevent the corrosion of metals. In addition, this compound has been used in the field of organic synthesis as a reagent for the synthesis of various organic compounds.

properties

IUPAC Name

benzotriazol-1-yl-(2,3-difluoro-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O/c1-8-6-7-9(13(16)12(8)15)14(20)19-11-5-3-2-4-10(11)17-18-19/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJDISJNNGGANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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